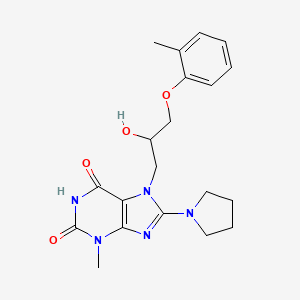

7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Description

This compound is a purine-dione derivative featuring a 7-(2-hydroxy-3-(o-tolyloxy)propyl) side chain and an 8-pyrrolidin-1-yl substituent. Its IUPAC name and synonyms confirm its structural complexity, including a hydroxypropyl linker, o-tolyloxy aromatic group, and pyrrolidine ring at position 8 .

Properties

IUPAC Name |

7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O4/c1-13-7-3-4-8-15(13)29-12-14(26)11-25-16-17(23(2)20(28)22-18(16)27)21-19(25)24-9-5-6-10-24/h3-4,7-8,14,26H,5-6,9-12H2,1-2H3,(H,22,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLDNYYUIPIONLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(CN2C3=C(N=C2N4CCCC4)N(C(=O)NC3=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:

Starting Materials: The synthesis begins with commercially available purine derivatives.

Functional Group Introduction: The hydroxyl and o-tolyloxy groups are introduced through nucleophilic substitution reactions.

Pyrrolidine Addition: The pyrrolidin-1-yl group is added via a nucleophilic substitution reaction, often using pyrrolidine and a suitable leaving group on the purine ring.

Final Assembly: The final product is obtained by coupling the intermediate compounds under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle the multi-step synthesis.

Optimization of Reaction Conditions: Fine-tuning temperature, pressure, and solvent conditions to maximize yield.

Purification: Employing techniques such as crystallization, chromatography, and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

Reduction: Reduction reactions can target the purine ring or the substituents, potentially altering the pharmacological properties.

Substitution: The compound is prone to nucleophilic and electrophilic substitution reactions, especially at the positions adjacent to the functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

Oxidation Products: Ketones, aldehydes.

Reduction Products: Alcohols, amines.

Substitution Products: Various substituted purine derivatives.

Scientific Research Applications

Chemistry

Synthetic Chemistry: Used as a building block for the synthesis of more complex molecules.

Catalysis: Acts as a ligand in catalytic reactions.

Biology

Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in metabolic pathways.

Signal Transduction: Studied for its role in modulating cellular signaling pathways.

Medicine

Pharmacology: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Drug Development: Serves as a lead compound for the development of new drugs.

Industry

Material Science: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione involves:

Molecular Targets: Binding to specific enzymes or receptors, altering their activity.

Pathways: Modulating signaling pathways such as kinase cascades or transcription factors.

Cellular Effects: Inducing changes in gene expression, protein synthesis, and cellular metabolism.

Comparison with Similar Compounds

Core Structure and Substituent Analysis

The target compound belongs to the xanthine family, characterized by a purine-2,6-dione core. Key structural analogs include:

Functional Group Impact on Properties

- Position 7 Substituents: The o-tolyloxy group in the target compound introduces steric hindrance and lipophilicity compared to simpler phenoxy (e.g., ) or benzyloxy groups (e.g., ) . Hydroxypropyl linkers in pyrimidin-diones () enhance solubility via hydrogen bonding, a trait likely shared with the target compound .

- Position 8 Substituents: Pyrrolidin-1-yl (target compound) provides a rigid, cyclic amine that may improve receptor affinity compared to linear amines (e.g., propylamino in ) . Thio/hydrazine groups () offer nucleophilic reactivity but reduced metabolic stability compared to pyrrolidine .

Biological Activity

The compound 7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 385.424 g/mol. Its structure includes a purine base modified with a pyrrolidinyl group and an o-tolyloxy substituent, which are believed to contribute to its biological activity.

Molecular Targets

This compound interacts with various biological macromolecules , including enzymes and receptors involved in critical metabolic pathways. The presence of the hydroxyl and pyrrolidinyl groups suggests potential interactions with:

- Enzymes : Modulation of enzyme activities related to nucleotide metabolism.

- Receptors : Possible engagement with purinergic receptors, influencing cellular signaling pathways.

Pathways Affected

The compound may affect several biochemical pathways, including:

- Cellular signaling : By modulating receptor activity.

- Metabolic regulation : Through enzyme inhibition or activation.

Antitumor Activity

Research indicates that purine derivatives exhibit significant antitumor properties . For example, compounds structurally similar to the target compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation.

Anti-inflammatory Effects

Studies have suggested that similar purine derivatives can reduce inflammation by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. The specific interactions of this compound with inflammatory pathways remain an area for further exploration.

Comparative Analysis

| Compound Name | Structure | Key Biological Activity |

|---|---|---|

| This compound | Structure | Antitumor, anti-inflammatory |

| Caffeine | Purine derivative | Stimulant, mild diuretic |

| Theophylline | Purine derivative | Bronchodilator |

Case Studies

- In vitro studies on similar purine derivatives demonstrated significant cytotoxicity against MCF-7 breast cancer cells, indicating potential for development as anticancer agents.

- Animal models have shown that compounds with similar structures can significantly reduce tumor size when administered in therapeutic doses.

Q & A

Q. What are the recommended synthetic routes for this purine derivative, and how do reaction conditions influence yield?

The compound is synthesized via multi-step reactions involving hydrazine derivatives and purine precursors. Key steps include alkylation at the 7-position and substitution at the 8-position. Optimal yields (typically 50-70%) are achieved using controlled temperatures (60-80°C), polar aprotic solvents (e.g., DMF), and catalysts like triethylamine for deprotonation. Purification often requires column chromatography with gradients of ethyl acetate/hexane .

Q. How is the molecular structure confirmed, and what analytical techniques are critical?

Structural confirmation relies on ¹H/¹³C NMR for proton and carbon environments, FT-IR for functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹), and HRMS for molecular ion validation. X-ray crystallography may resolve stereochemistry but is limited by crystallinity challenges .

Q. What biological targets are hypothesized for this compound?

Based on structural analogs, potential targets include adenosine receptors (A₁/A₂A) and enzymes like phosphodiesterases (PDEs). The pyrrolidin-1-yl group at the 8-position suggests enhanced binding to hydrophobic enzyme pockets .

Advanced Research Questions

Q. How can reaction pathways be optimized to minimize side products during alkylation?

Competing side reactions (e.g., over-alkylation) are mitigated by:

- Stepwise addition of reagents to control exothermicity.

- Low-temperature phases (0-5°C) during critical substitutions.

- In situ monitoring via HPLC to track intermediate formation .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in IC₅₀ values may arise from assay conditions (e.g., buffer pH, ATP concentration). Standardize protocols by:

- Using radiolabeled ligands (e.g., [³H]CCPA for A₁ receptors).

- Validating cell-line specificity (e.g., HEK293 vs. CHO cells).

- Applying Schild regression analysis to confirm competitive binding .

Q. How can computational modeling guide the design of analogs with improved selectivity?

Molecular docking (e.g., AutoDock Vina) identifies key interactions (e.g., hydrogen bonds with Thr257 in A₂A receptors). MD simulations (100 ns trajectories) assess stability of ligand-receptor complexes, prioritizing substituents that reduce off-target binding .

Q. What advanced techniques characterize degradation products under physiological conditions?

LC-MS/MS with CID fragmentation profiles degradation pathways. For example, hydrolysis of the hydroxypropyl side chain generates a carboxylic acid derivative, detectable at m/z 348.2 .

Methodological Considerations

Q. How to address low solubility in in vitro assays?

- Use co-solvents (e.g., DMSO ≤0.1%) with sonication.

- Prepare liposomal formulations (e.g., PEGylated lipids) to enhance bioavailability .

Q. What experimental designs validate enzyme inhibition mechanisms?

- Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.

- Pre-incubation assays to test time-dependent inhibition (indicative of covalent binding) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.